

Physicochemical characteristics of 4-(3-Bromophenyl)piperidine

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Compound of Interest

Compound Name: 4-(3-Bromophenyl)piperidine

Cat. No.: B1342875

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An In-depth Technical Guide on the Physicochemical Characteristics of **4-(3-Bromophenyl)piperidine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of **4-(3-Bromophenyl)piperidine**, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Piperidine derivatives are foundational scaffolds in a multitude of approved drugs, and understanding the properties of substituted analogs like **4-(3-Bromophenyl)piperidine** is crucial for their application in drug design and synthesis.^[1] This document presents key quantitative data, detailed experimental protocols for property determination, and a visualization of its role as a building block in the drug discovery process.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the available quantitative data for **4-(3-Bromophenyl)piperidine** and its closely related isomer, 4-(4-Bromophenyl)piperidine, for comparative purposes.

Table 1: General Physicochemical Data

Property	4-(3-Bromophenyl)piperidine	4-(4-Bromophenyl)piperidine	Data Type
Molecular Formula	C ₁₁ H ₁₄ BrN	C ₁₁ H ₁₄ BrN	---
Molecular Weight	240.14 g/mol	240.14 g/mol	Calculated
CAS Number	351534-36-6[2]	80980-89-8[3]	---
Appearance	---	Pale yellow solid[3]	Experimental

Table 2: Thermodynamic and Partitioning Properties

Property	4-(3-Bromophenyl)piperidine Isomer	Value	Data Type
Melting Point	4-(4-Bromophenyl)piperidine	144-146 °C[3]	Experimental
Boiling Point	4-(4-Bromophenyl)piperidine	307.6 ± 42.0 °C[3]	Predicted
3-(4-Bromophenyl)piperidine	310.9 °C at 760 mmHg[4]	---	
pKa	4-(4-Bromophenyl)piperidine	10.14 ± 0.10[3]	Predicted
4-[(3-bromophenyl)methyl]-piperidine		10.57 ± 0.10[5]	Predicted
logP (XLogP3-AA)	3-(4-Bromophenyl)piperidine	2.7[4][6]	Computed
Density	4-(4-Bromophenyl)piperidine	1.313 ± 0.06 g/cm³[3]	Predicted
Topological Polar Surface Area (TPSA)	3-(4-Bromophenyl)piperidine	12 Å²[4][6]	Computed

Spectral Data

Spectral analysis is fundamental for the structural elucidation and confirmation of chemical compounds. While a comprehensive database for **4-(3-Bromophenyl)piperidine** is not publicly

available, representative spectral data for related bromophenyl-piperidine structures provide insight into the expected signals.

- ^1H NMR: Proton NMR spectra for bromophenyl-piperidine derivatives typically show characteristic signals for the aromatic protons on the bromophenyl ring and the aliphatic protons of the piperidine ring.[7][8][9] The piperidine protons often appear as complex multiplets in the 1.5-3.5 ppm region, while the aromatic protons are observed further downfield.[10][11]
- ^{13}C NMR: Carbon NMR provides information on the carbon framework. For 4-(4-bromophenyl)piperidine, signals have been reported at δ 32.7, 41.4, 45.6, 119.4, 126.4, 128.2, 128.5, 131.2, and 145.3.[10]
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The ESI-MS m/z for 4-(4-bromophenyl)piperidine has been reported as 241 $[\text{M}+\text{H}]^+$, confirming its molecular weight.[10]

Experimental Protocols

Accurate and reproducible experimental data is the gold standard in chemical characterization. The following sections detail standard methodologies for determining the key physicochemical properties discussed above.

Melting Point Determination

The melting point is a crucial indicator of a solid compound's purity.[12] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[13]

Methodology: Capillary Method (using a Mel-Temp apparatus or similar device)

- Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.[13] The tube is tapped gently to compact the sample at the sealed end.[12]
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[13]

- Approximate Determination: A rapid heating rate (5-10 °C/min) is used to get an approximate melting temperature.[13]
- Accurate Determination: The apparatus is allowed to cool to at least 20°C below the approximate melting point.[13] A new sample is heated slowly, at a rate of ~2 °C/min, through the expected melting range.[12]
- Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal liquefies is the end of the range.[13]

pKa Determination

The pKa, or acid dissociation constant, is a measure of a compound's acidity or basicity and is critical for predicting its ionization state at different pH values. For a basic compound like **4-(3-Bromophenyl)piperidine**, the pKa refers to its conjugate acid. Potentiometric titration is a common and accurate method for its determination.[14]

Methodology: Potentiometric Titration

- Solution Preparation: A solution of the compound is prepared at a known concentration (e.g., 1 mM) in a suitable solvent (e.g., water or a co-solvent system).[14] The ionic strength of the solution is kept constant using an electrolyte like 0.15 M KCl.[14]
- Apparatus Calibration: The pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).[14]
- Titration: The sample solution is made acidic (e.g., to pH 1.8-2.0) with a standard solution of a strong acid (e.g., 0.1 M HCl).[14] A standard solution of a strong base (e.g., 0.1 M NaOH) is then added incrementally.[14]
- Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[14]
- Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated (acid) and neutral (base) forms are equal.[15]

logP / logD Determination

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a key parameter for predicting a drug's membrane permeability and overall ADME properties. The shake-flask method is the traditional and most reliable technique for its measurement.[16][17]

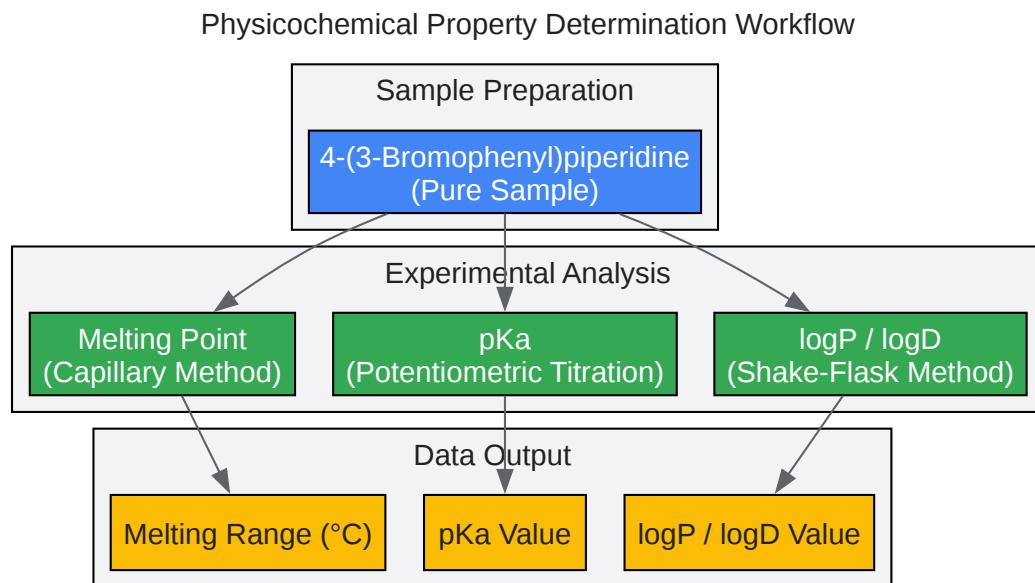
Methodology: Shake-Flask Method

- Phase Saturation: Equal volumes of 1-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for logD measurement) are mixed and shaken vigorously for 24 hours to ensure mutual saturation.[17][18] The two phases are then separated.
- Sample Preparation: A known amount of the test compound is dissolved in one of the pre-saturated phases (usually the one in which it is more soluble).
- Partitioning: A precise volume of the second pre-saturated phase is added. The mixture is shaken or agitated (e.g., sonicated for 30 minutes) until the compound has fully partitioned between the two immiscible layers and equilibrium is reached (often requiring several hours or overnight incubation).[16]
- Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.[16]
- Quantification: A careful aliquot is taken from each phase.[16][19] The concentration of the compound in each layer is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or liquid chromatography (LC).[20]
- Calculation: The partition coefficient (P or D) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP or logD is the base-10 logarithm of this value.[16][17]

Visualization of Experimental and Developmental Workflows

To better illustrate the context in which these physicochemical properties are determined and utilized, the following diagrams, generated using Graphviz, outline a typical experimental

workflow and the role of building blocks in drug discovery.

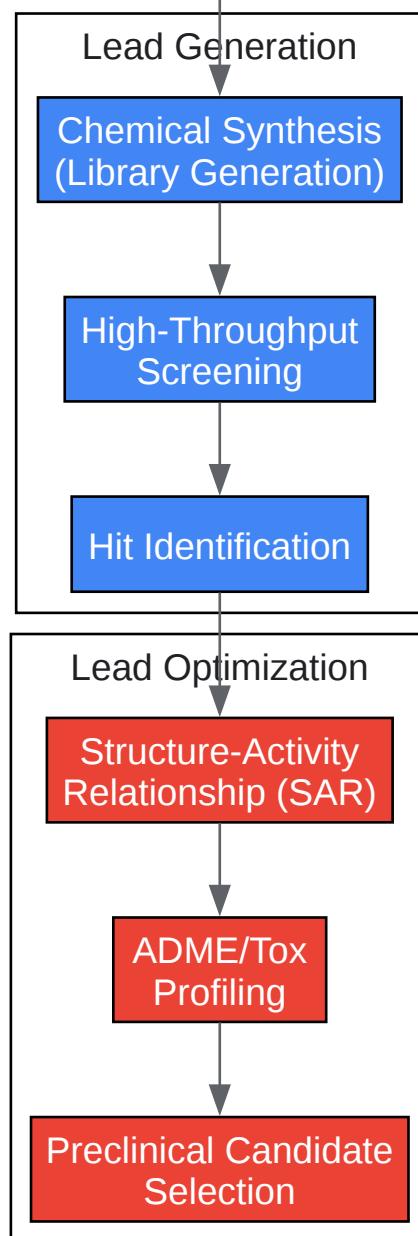


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Caption: Workflow for determining key physicochemical properties.

Role in Drug Discovery Pipeline

Building Block
4-(3-Bromophenyl)piperidine



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Caption: Use of **4-(3-Bromophenyl)piperidine** in drug discovery.

Conclusion

4-(3-Bromophenyl)piperidine represents a valuable chemical entity for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding and accurate measurement of its physicochemical characteristics—such as melting point, pKa, and logP—are indispensable for guiding medicinal chemistry efforts. The standardized protocols and data presented in this guide serve as a foundational resource for researchers engaged in the design and development of next-generation pharmaceuticals leveraging the piperidine scaffold.

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